molecular formula C14H14F2N2OS B2587913 N-(3-cyanothiolan-3-yl)-3-(2,5-difluorophenyl)propanamide CAS No. 1252283-99-0

N-(3-cyanothiolan-3-yl)-3-(2,5-difluorophenyl)propanamide

Cat. No.: B2587913
CAS No.: 1252283-99-0
M. Wt: 296.34
InChI Key: UBBXCVVKRJAYEG-UHFFFAOYSA-N
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Description

N-(3-cyanothiolan-3-yl)-3-(2,5-difluorophenyl)propanamide: is a synthetic organic compound characterized by the presence of a thiolane ring, a cyanide group, and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiolan-3-yl)-3-(2,5-difluorophenyl)propanamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable dithiol and an alkyl halide under basic conditions.

    Introduction of the Cyanide Group: The cyanide group can be introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.

    Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached through a Friedel-Crafts acylation reaction using 2,5-difluorobenzoyl chloride and an appropriate catalyst like aluminum chloride.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amidation reaction using a suitable amine and an acylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiolan-3-yl)-3-(2,5-difluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyanide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium hydride, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

N-(3-cyanothiolan-3-yl)-3-(2,5-difluorophenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(3-cyanothiolan-3-yl)-3-(2,5-difluorophenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the cyanide group and the difluorophenyl group can influence its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyanothiolan-3-yl)-3-(2,4-difluorophenyl)propanamide
  • N-(3-cyanothiolan-3-yl)-3-(3,4-difluorophenyl)propanamide
  • N-(3-cyanothiolan-3-yl)-3-(2,5-dichlorophenyl)propanamide

Uniqueness

N-(3-cyanothiolan-3-yl)-3-(2,5-difluorophenyl)propanamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of the thiolane ring and the cyanide group also contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

N-(3-cyanothiolan-3-yl)-3-(2,5-difluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2OS/c15-11-2-3-12(16)10(7-11)1-4-13(19)18-14(8-17)5-6-20-9-14/h2-3,7H,1,4-6,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBXCVVKRJAYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C#N)NC(=O)CCC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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